molecular formula C23H32O3 B3301669 Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal CAS No. 91175-92-7

Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal

Cat. No.: B3301669
CAS No.: 91175-92-7
M. Wt: 356.5 g/mol
InChI Key: IJHCQNUMWSPJQN-AJTFCVKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) is a synthetic organic compound It belongs to the class of steroids, which are characterized by a specific arrangement of carbon atoms in four rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) typically involves multiple steps starting from simpler steroid precursors. The key steps may include:

    Formation of the diene structure: This can be achieved through dehydrogenation reactions.

    Introduction of the cyclic acetal group: This step involves the reaction of the steroid with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the cyclic acetal.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other functional groups.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Br2) or nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its effects on biological systems, including hormone regulation.

    Medicine: Investigated for potential therapeutic uses, such as in hormone replacement therapy or as an anti-inflammatory agent.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) involves its interaction with specific molecular targets in the body. These targets may include hormone receptors or enzymes involved in steroid metabolism. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen hormone with similar steroid structure.

    Testosterone: A natural androgen hormone with a similar steroid backbone.

    Dienogest: A synthetic progestin with a similar diene structure.

Uniqueness

Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal) is unique due to its specific cyclic acetal group, which may confer distinct chemical and biological properties compared to other steroids. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(13S)-5',5',13-trimethylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxane]-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-21(2)13-25-23(26-14-21)11-9-16-15(12-23)4-5-18-17(16)8-10-22(3)19(18)6-7-20(22)24/h8,18-19H,4-7,9-14H2,1-3H3/t18?,19?,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHCQNUMWSPJQN-AJTFCVKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCC3=C(C2)CCC4C3=CCC5(C4CCC5=O)C)OC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3C(C1CCC2=O)CCC4=C3CCC5(C4)OCC(CO5)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal
Reactant of Route 2
Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal
Reactant of Route 3
Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal
Reactant of Route 4
Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal
Reactant of Route 5
Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal
Reactant of Route 6
Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.